Cas no 1432682-08-0 (2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine)

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine

- 2H-1,4-Benzoxazine, 2,2-difluoro-3,4-dihydro-

-

- インチ: 1S/C8H7F2NO/c9-8(10)5-11-6-3-1-2-4-7(6)12-8/h1-4,11H,5H2

- InChIKey: JSHKEGBIEMCGIG-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=CC=C2NCC1(F)F

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-120540-0.25g |

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine |

1432682-08-0 | 95% | 0.25g |

$530.0 | 2023-07-09 | |

| Chemenu | CM420632-500mg |

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine |

1432682-08-0 | 95%+ | 500mg |

$*** | 2023-03-30 | |

| Chemenu | CM420632-250mg |

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine |

1432682-08-0 | 95%+ | 250mg |

$*** | 2023-03-30 | |

| A2B Chem LLC | AV50163-1g |

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine |

1432682-08-0 | 95% | 1g |

$1012.00 | 2024-04-20 | |

| A2B Chem LLC | AV50163-2.5g |

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine |

1432682-08-0 | 95% | 2.5g |

$2088.00 | 2024-04-20 | |

| 1PlusChem | 1P01A3OZ-10g |

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine |

1432682-08-0 | 95% | 10g |

$9356.00 | 2024-06-20 | |

| A2B Chem LLC | AV50163-100mg |

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine |

1432682-08-0 | 95% | 100mg |

$374.00 | 2024-04-20 | |

| Enamine | EN300-120540-250mg |

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine |

1432682-08-0 | 95.0% | 250mg |

$460.0 | 2023-10-03 | |

| Enamine | EN300-120540-2500mg |

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine |

1432682-08-0 | 95.0% | 2500mg |

$1950.0 | 2023-10-03 | |

| Enamine | EN300-120540-10000mg |

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine |

1432682-08-0 | 95.0% | 10000mg |

$7519.0 | 2023-10-03 |

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine 関連文献

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazineに関する追加情報

Introduction to 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 1432682-08-0)

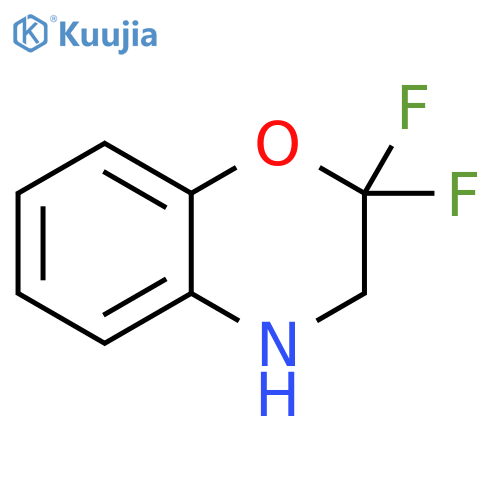

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine, identified by the Chemical Abstracts Service Number (CAS No.) 1432682-08-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This benzoxazine derivative features a fluorinated scaffold, which imparts distinct electronic and steric characteristics, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine consists of a benzoxazine core substituted with two fluorine atoms at the 2-position and a dihydro ring system at the 3 and 4 positions. This configuration not only enhances the compound's metabolic stability but also influences its interaction with biological targets. The presence of fluorine atoms is particularly noteworthy, as they are frequently employed in medicinal chemistry to modulate pharmacokinetic profiles, including bioavailability and half-life.

In recent years, there has been a growing interest in fluorinated benzoxazines due to their potential applications in treating various diseases. For instance, studies have highlighted the role of fluorinated heterocycles in inhibiting enzymes and receptors involved in cancer progression. The electron-withdrawing nature of fluorine atoms can strengthen binding interactions with biological targets, leading to improved therapeutic efficacy. Furthermore, the dihydro moiety in 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine contributes to its flexibility and adaptability in molecular recognition processes.

Current research in this area has demonstrated that 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine exhibits promising activity against certain enzymatic targets. For example, preliminary studies have shown that it may interact with kinases and other signaling proteins relevant to inflammatory diseases. The compound's ability to modulate these pathways could make it a valuable tool for developing novel therapeutics. Additionally, its structural similarity to known bioactive molecules suggests that it may serve as a scaffold for further derivatization to enhance specific pharmacological properties.

The synthesis of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorine atoms efficiently. The use of these methodologies not only improves the synthetic route but also allows for the incorporation of additional functional groups to tailor the compound's biological activity.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine with its target proteins. These simulations have provided insights into how the fluorinated substituents influence interactions at the molecular level. Such information is crucial for designing next-generation analogs with enhanced potency and selectivity. Moreover, computational approaches have helped predict potential side effects and metabolic pathways associated with the compound.

The pharmacokinetic profile of CAS No. 1432682-08-0 is another area of active investigation. Fluorinated compounds are known for their favorable pharmacokinetic properties due to their resistance to metabolic degradation. Preliminary data suggest that 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine exhibits good oral bioavailability and prolonged half-life in animal models. These characteristics make it an attractive candidate for further clinical development.

In conclusion, 2, Difluoro-Dihydro-Benzoxazine(CAS No.143268-08--0) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities position it as a valuable compound for developing innovative therapies against various diseases. Continued research into its synthesis、pharmacology、and drug-like properties will further elucidate its potential as a therapeutic agent.

1432682-08-0 (2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine) 関連製品

- 2229121-03-1(tert-butyl N-2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate)

- 338-61-4(3,3-Bis(fluoromethyl)oxetane)

- 1021010-58-1(4-methyl-N-(4-methylpentan-2-yl)aniline)

- 1227571-03-0(2-(2,6-dichloropyridin-4-yl)acetonitrile)

- 404929-68-6(6-Methoxy-1-p-tolyl-2,3,4,9-tetrahydro-1H-beta-carboline)

- 1081850-08-9(1-Propanone, 3-chloro-1-(4-chloro-2-hydroxyphenyl)-)

- 2229195-66-6(2-{5-chlorothieno3,2-bpyridin-2-yl}azetidine)

- 1502112-34-6(4-propylpyrrolidin-3-ol)

- 2229214-36-0({1-3-(difluoromethoxy)-4-methylphenyl-2,2-difluorocyclopropyl}methanamine)

- 1261492-50-5(7-(Chloromethyl)-1-(difluoromethoxy)naphthalene)